

Application Notes and Protocols for Peptide Delivery Using Diazaborine Chemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaborine chemistry offers a powerful and versatile platform for the bioconjugation and delivery of peptides. This technology leverages the rapid and efficient formation of a stable **diazaborine** linkage from the reaction of an ortho-carbonyl phenylboronic acid and a suitable α-nucleophile, such as sulfonyl hydrazide, at physiological pH.[1][2] Key advantages of this chemistry include its bioorthogonality, quantitative reaction conversion at low micromolar concentrations, and the potential for stimuli-responsive cleavage of the **diazaborine** bond.[1][2] These features make it an attractive strategy for developing sophisticated peptide-based therapeutics and research tools, including cell-penetrating peptides, antibody-drug conjugates (ADCs), and environmentally sensitive delivery systems.[1][3]

This document provides detailed application notes and experimental protocols for the synthesis of **diazaborine**-peptide conjugates and their application in peptide delivery, with a focus on pH-and reactive oxygen species (ROS)-responsive systems.

Key Applications

 Targeted Peptide Delivery: Conjugation of peptides to targeting moieties (e.g., antibodies, small molecules) via diazaborine linkages enables tissue- or cell-specific delivery.



- Stimuli-Responsive Drug Release: The inherent pH-sensitivity of some **diazaborine** linkages can be exploited for controlled release of peptides in acidic environments, such as endosomes or the tumor microenvironment.[4] Furthermore, **diazaborine** scaffolds can be engineered to be cleaved in the presence of reactive oxygen species (ROS), allowing for targeted release in disease states associated with oxidative stress.[3][5]
- Pretargeted Imaging and Therapy: The rapid kinetics of diazaborine formation are well-suited for pretargeting strategies, where a targeting molecule functionalized with one part of the reactive pair is administered first, followed by a peptide payload carrying the complementary reactive handle.[1][2]
- Peptide Bicyclization: Diazaborine chemistry can be employed to create structurally constrained bicyclic peptides with enhanced stability and target affinity.[4][6]

Data Presentation: Quantitative Analysis of Diazaborine Conjugation

The efficiency and kinetics of **diazaborine** formation are critical for its successful application. The following tables summarize key quantitative data from published studies.

Table 1: Kinetics of **Diazaborine** Formation

Reactants	Second-Order Rate Constant (k ₂)	Conditions	Reference
ortho-carbonyl phenylboronic acid + sulfonyl hydrazide (SHz)	>10 ³ M ⁻¹ s ⁻¹	Physiological pH, low micromolar concentrations	[1]

Table 2: Peptide Bicyclization using DCA-RMR1



Peptide	Bicyclization Yield	Half-life (t ₁ / ₂)	Conditions	Reference
P1	90%	21.7 min	PBS (pH ~8), 3 hours	[4]
P2	Quantitative	27.6 min	PBS (pH ~8)	[4]

Table 3: Stability of ROS-Responsive Diazaborine Linker (DAB 29)

Condition	Half-life (t ₁ / ₂)	Reference
PBS, pH 7.4	> 100 hours	[7]
Human Plasma	> 5 days	[3][7]
PBS, pH 7.4 + 100 eq. H ₂ O ₂	8.1 hours	[7]

Experimental Protocols Protocol 1: Synthesis of a Diazaborine-Peptide Conjugate

This protocol describes a general method for conjugating a peptide containing a sulfonyl hydrazide (SHz) moiety with a molecule functionalized with an ortho-carbonyl phenylboronic acid.

Materials:

- SHz-functionalized peptide
- ortho-carbonyl phenylboronic acid derivative (e.g., 2-formylphenylboronic acid, 2FPBA)
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO)
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system



Mass spectrometer (e.g., ESI-MS)

Procedure:

- Peptide Preparation: Synthesize the peptide of interest with a C- or N-terminal or side-chain sulfonyl hydrazide modification using standard solid-phase peptide synthesis (SPPS).
- Reaction Setup: Dissolve the SHz-peptide and the ortho-carbonyl phenylboronic acid derivative in a minimal amount of DMSO.
- Conjugation Reaction: Add the dissolved reactants to PBS (pH 7.4) to achieve final concentrations in the low micromolar range (e.g., 20-200 μM).
- Incubation: Gently agitate the reaction mixture at room temperature. The reaction is typically rapid, with significant product formation observed within minutes to a few hours.[1]
- Monitoring: Monitor the reaction progress by RP-HPLC, observing the consumption of starting materials and the formation of the product peak.
- Purification: Once the reaction is complete, purify the diazaborine-peptide conjugate by preparative RP-HPLC.
- Characterization: Confirm the identity of the purified conjugate by mass spectrometry.

Protocol 2: Cell-Based Delivery and pH-Responsive Release of a Fluorescently Labeled Peptide

This protocol outlines a general procedure for delivering a **diazaborine**-linked peptide to cultured cells and monitoring its intracellular release in acidic compartments.

Materials:

- Diazaborine-conjugated peptide, fluorescently labeled (e.g., with FITC)
- HeLa cells (or other suitable cell line)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin



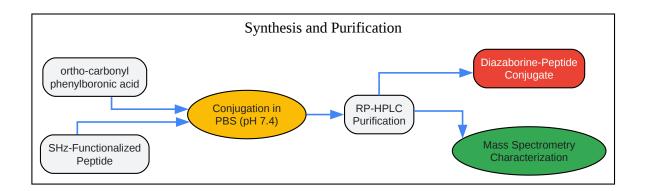
- Phosphate-buffered saline (PBS)
- Confocal microscope
- Flow cytometer

Procedure:

- Cell Culture: Culture HeLa cells in DMEM in a humidified incubator at 37°C with 5% CO₂. Seed cells onto glass-bottom dishes (for microscopy) or 96-well plates (for flow cytometry) and allow them to adhere overnight.
- Peptide Treatment: Prepare a stock solution of the fluorescently labeled diazaborine-peptide conjugate in sterile water or DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentration (e.g., 5-20 μM).
- Incubation: Remove the culture medium from the cells and replace it with the peptide-containing medium. Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.
- Washing: After incubation, remove the peptide-containing medium and wash the cells three times with PBS to remove extracellular conjugate.
- Confocal Microscopy (for visualizing release):
 - Add fresh culture medium to the cells.
 - Image the cells using a confocal microscope. The fluorescent signal from the intact
 conjugate may be quenched or localized to specific compartments. Upon cleavage of the
 pH-sensitive diazaborine linker in acidic endosomes/lysosomes, a change in fluorescence
 localization (e.g., diffusion into the cytoplasm) or intensity may be observed.
- Flow Cytometry (for quantifying uptake):
 - Trypsinize the cells and resuspend them in PBS.
 - Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the total cellular uptake of the conjugate.



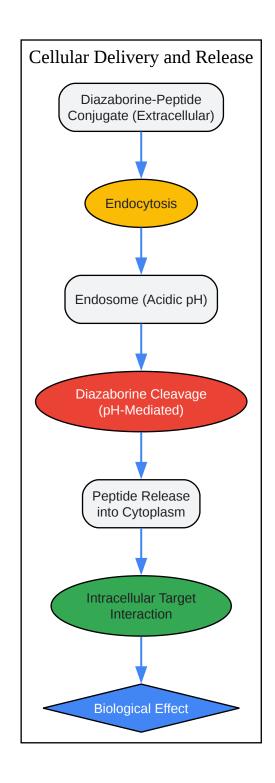
Visualizations



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Synthesis and purification workflow.

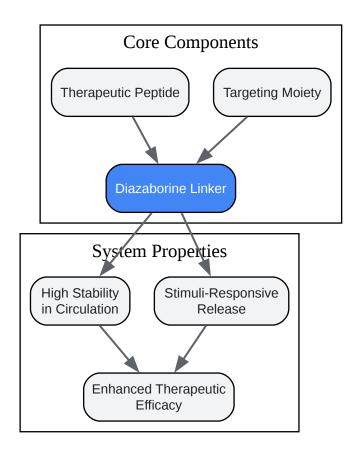




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pH-mediated peptide delivery pathway.





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Components and properties relationship.

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